

Gadoquatrane: A Technical Deep Dive into its Tetrameric Structure and Clinical Significance

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Compound of Interest

Compound Name: **Gadoquatrane**

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Introduction

Gadoquatrane is an investigational, next-generation gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI) that has garnered significant attention due to its unique molecular design and promising clinical trial results.^{[1][2]} Developed by Bayer, this macrocyclic GBCA features a distinct tetrameric structure, which confers high stability and exceptionally high relaxivity.^{[2][3]} This technical guide provides an in-depth exploration of **Gadoquatrane**'s tetrameric structure, its physicochemical properties, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

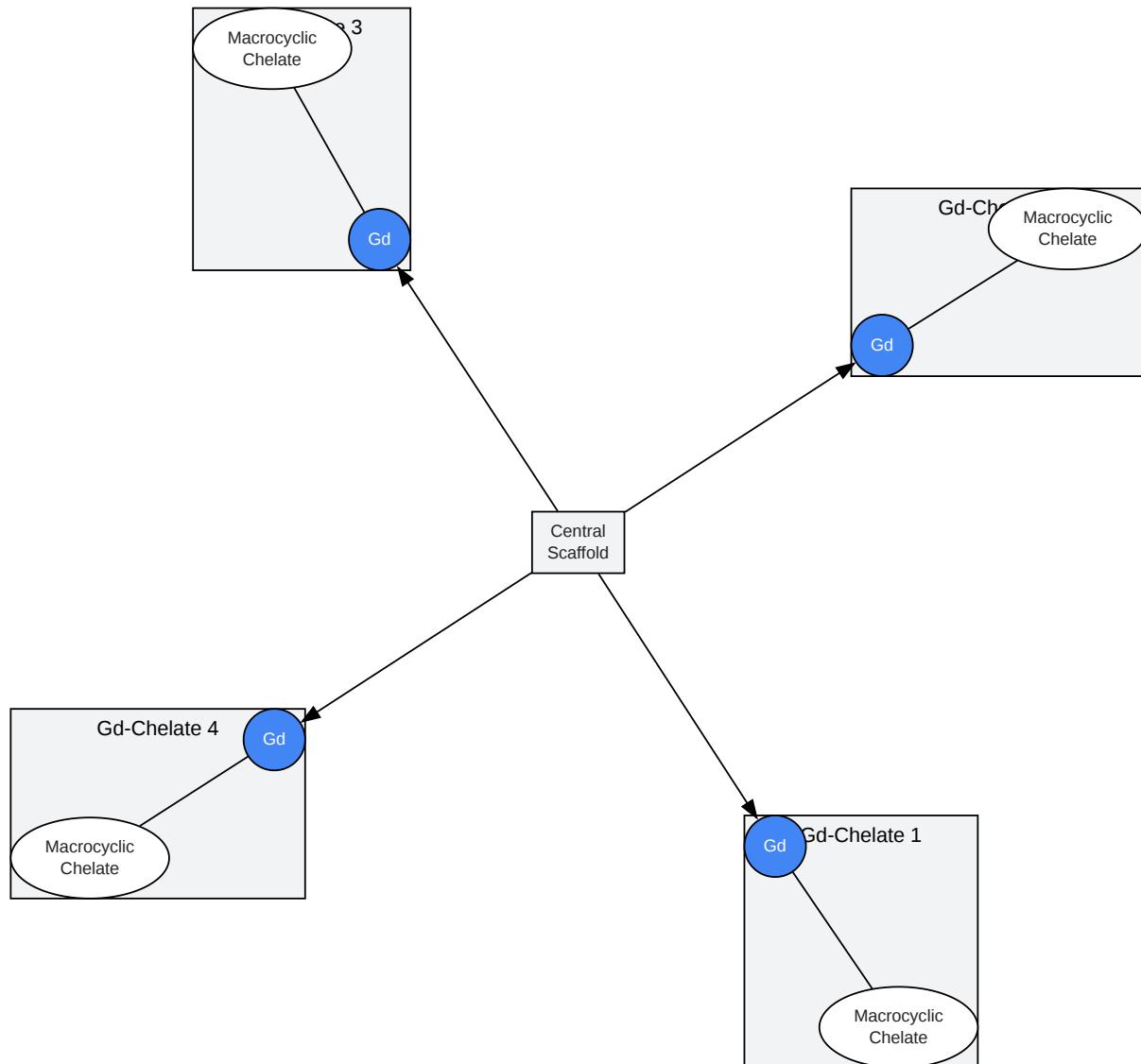
The Tetrameric Structure: A Paradigm Shift in GBCA Design

At the core of **Gadoquatrane**'s innovation is its tetrameric structure, a significant departure from conventional monomeric GBCAs. The molecule consists of four macrocyclic gadolinium-chelate units linked together.^[4] This unique architecture is designed to optimize key parameters that govern relaxivity, the measure of a contrast agent's effectiveness in enhancing the MRI signal.

The larger molecular size of the tetramer slows down its tumbling rate in solution. This increased rotational correlation time is a primary driver of its high efficacy, leading to a more

efficient transfer of energy to surrounding water protons and, consequently, a stronger MRI signal.

Molecular Structure Visualization



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Caption: Simplified diagram of **Gadoquatrane**'s tetrameric structure.

Physicochemical Properties and their Significance

The tetrameric structure of **Gadoquatrane** results in a unique set of physicochemical properties that are advantageous for a contrast agent. These properties have been extensively characterized in preclinical studies.

Property	Value	Significance	Reference
Molecular Weight	2579 g/mol	The high molecular weight contributes to a slower rotational correlation time, a key factor in its high relaxivity.	
r ₁ Relaxivity (per Gd) in human plasma at 1.41 T, 37°C	11.8 mM ⁻¹ s ⁻¹	More than double the relaxivity of established macrocyclic GBCAs, allowing for effective contrast enhancement at a lower gadolinium dose.	
r ₁ Relaxivity (per molecule) in human plasma at 1.41 T, 37°C	47.2 mM ⁻¹ s ⁻¹	Demonstrates the high efficiency of the entire molecule in enhancing the MRI signal.	
r ₁ Relaxivity (per Gd) in human plasma at 3.0 T, 37°C	10.5 mM ⁻¹ s ⁻¹	Maintains high relaxivity at higher clinical field strengths.	
Solubility in buffer (10 mM Tris-HCl, pH 7.4)	1.43 mol Gd/L	High solubility is crucial for the formulation of a stable and injectable contrast agent.	
Hydrophilicity (logP in 1-butanol/water)	-4.32	High hydrophilicity indicates good water solubility and is a desirable property for an extracellular fluid agent.	

Protein Binding

Negligible

Low protein binding ensures that the agent is freely distributed in the extracellular space and rapidly cleared from the body.

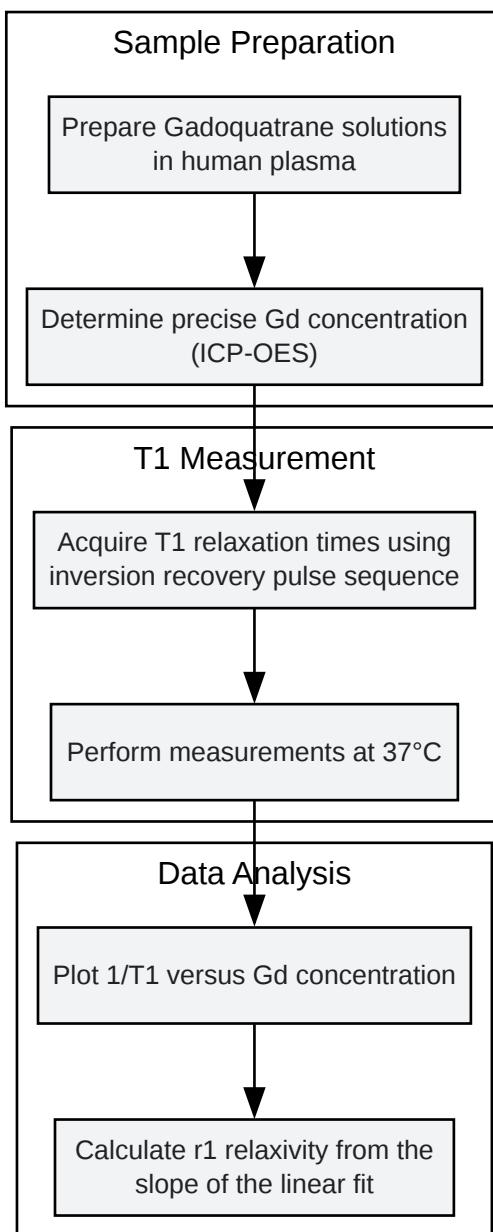
Experimental Protocols: Preclinical Evaluation

Synthesis of Gadoquatrane

The synthesis of **Gadoquatrane** is described in patent WO2016193190A1. The general approach involves the multi-step synthesis of a complex macrocyclic ligand framework. This is typically achieved through a series of condensation reactions involving amines and carboxylic acids to construct the interconnected cyclen units. Following the formation of the tetrameric ligand, the final step involves the chelation of gadolinium (III) ions. Rigorous purification methods, such as chromatography and crystallization, are employed to ensure the high purity of the final product.

Relaxivity Measurements

The r_1 relaxivity of **Gadoquatrane** was determined in human plasma at both 1.41 T and 3.0 T.



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Caption: Workflow for r1 relaxivity measurement.

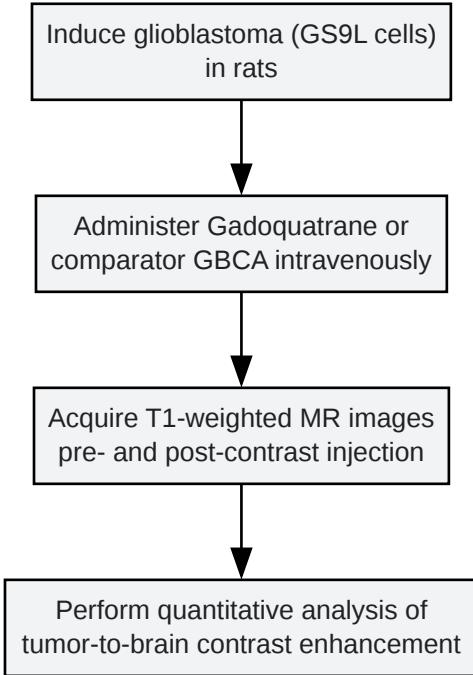
Complex Stability Assessment

The stability of the **Gadoquadrane** complex is a critical safety parameter, as the release of free Gd^{3+} ions can be toxic. Two key *in vitro* assays were performed to evaluate its stability.

1. Stability in Human Serum: **Gadoquatrane** was incubated in human serum at 37°C and pH 7.4 for 21 days. The concentration of released Gd³⁺ was measured over time. The results showed that Gd³⁺ release was below the lower limit of quantification, indicating very high stability under physiological conditions.
2. Zinc Transmetallation Assay: This assay assesses the kinetic inertness of the complex by challenging it with a competing metal ion, zinc. **Gadoquatrane** demonstrated no Gd³⁺ release in the presence of zinc, a performance on par with other highly stable macrocyclic GBCAs.

Preclinical MRI in a Rat Glioblastoma Model

The *in vivo* efficacy of **Gadoquatrane** was evaluated in a rat model of glioblastoma (GS9L).



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Caption: Experimental workflow for preclinical MRI in a rat glioblastoma model.

The results of this study demonstrated that **Gadoquatrane** provided significantly improved contrast enhancement compared to gadobutrol at the same gadolinium dose.

The QUANTI Clinical Trial Program: A Landmark Investigation

The clinical development of **Gadoquadrane** is anchored by the comprehensive Phase III QUANTI program, which includes three pivotal studies: QUANTI CNS, QUANTI OBR, and QUANTI Pediatric. A key feature of this program is the investigation of **Gadoquadrane** at a gadolinium dose of 0.04 mmol/kg body weight, which is 60% lower than the standard dose of other macrocyclic GBCAs (0.1 mmol/kg).

QUANTI Clinical Trial Program Overview

Study Name	NCT Identifier	Population	Investigated Body Regions	Key Objectives
QUANTI CNS	NCT05915702	Adults with known or suspected CNS pathologies	Central Nervous System (Brain and Spine)	To evaluate the efficacy and safety of Gadoquadrane for contrast-enhanced MRI of the CNS.
QUANTI OBR	NCT05915728	Adults with known or suspected pathologies in various body regions	Other Body Regions (Head and neck, thorax, abdomen, pelvis, extremities)	To evaluate the efficacy and safety of Gadoquadrane for contrast-enhanced MRI of non-CNS body regions.
QUANTI Pediatric	NCT05915026	Children from birth to <18 years	All body regions	To assess the pharmacokinetics and safety of Gadoquadrane in the pediatric population.

The topline results from the QUANTI program have been positive, with **Gadoquatrane** meeting the primary and main secondary endpoints in all studies. In the QUANTI CNS and QUANTI OBR studies, **Gadoquatrane** demonstrated non-inferiority to the comparator GBCAs in terms of visualization and lesion detection, despite the significantly lower gadolinium dose. The QUANTI Pediatric study showed that the pharmacokinetic profile of **Gadoquatrane** in children is similar to that in adults.

Significance and Future Directions

The unique tetrameric structure of **Gadoquatrane** and its resulting high relaxivity represent a significant advancement in the field of MRI contrast agents. The ability to achieve excellent diagnostic imaging with a substantially lower dose of gadolinium has important implications for patient safety, particularly for individuals requiring multiple contrast-enhanced MRI examinations and for vulnerable populations such as children.

The positive outcomes of the QUANTI clinical trial program pave the way for regulatory submissions and the potential introduction of **Gadoquatrane** into clinical practice. This innovative contrast agent holds the promise of enhancing diagnostic confidence while minimizing gadolinium exposure, thereby setting a new standard in contrast-enhanced MRI.

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References

- 1. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macroyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrast enhancement in magnetic resonance imaging || Central nervous system pathology | Study 21181 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 3. WO2016193190A1 - New gadolinium chelate compounds for use in magnetic resonance imaging - Google Patents [patents.google.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]

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